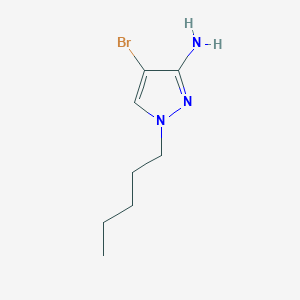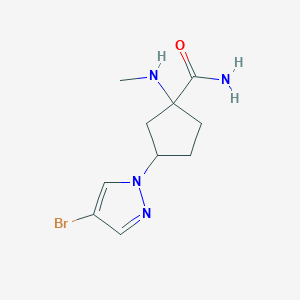
4-Ethynyl-3-nitrobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-3-nitrobenzoic acid is a chemical compound that belongs to the class of nitro derivatives of benzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of an ethynyl group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate can then be subjected to further reactions to introduce the ethynyl group .
Industrial Production Methods: Industrial production methods for 4-ethynyl-3-nitrobenzoic acid often involve continuous flow processes to ensure consistent quality and yield. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Reduction of the nitro group: 4-ethynyl-3-aminobenzoic acid.
Hydrogenation of the ethynyl group: 4-ethyl-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-3-nitrobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-ethynyl-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can also participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Similar structure but without the ethynyl group, leading to different reactivity and applications.
Ethyl 3-nitrobenzoate: An ester derivative with different physical and chemical properties
Uniqueness: 4-Ethynyl-3-nitrobenzoic acid is unique due to the presence of both the nitro and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H5NO4 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
4-ethynyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H5NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h1,3-5H,(H,11,12) |
InChI-Schlüssel |
HKUAEVSVSCZIOT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)


![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)

![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)




